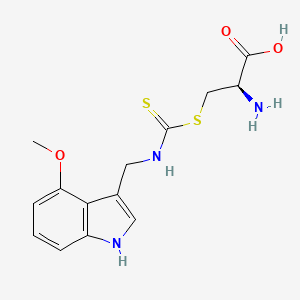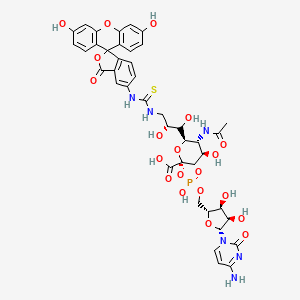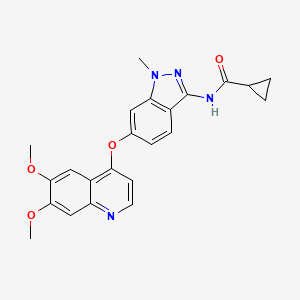
N-(6-(6,7-dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]cyclopropanecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Indazole Ring: The indazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Coupling with Cyclopropanecarboxamide: The final step involves coupling the quinoline-indazole intermediate with cyclopropanecarboxamide using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and indazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or indazole derivatives.
Substitution: Formation of substituted quinoline or indazole derivatives.
Scientific Research Applications
N-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific enzymes and pathways.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide
- 4-[(6,7-dimethoxyquinolin-4-yl)oxy]aniline
Uniqueness
N-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]cyclopropanecarboxamide is unique due to its specific structural features, such as the presence of both quinoline and indazole rings, which contribute to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C23H22N4O4 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C23H22N4O4/c1-27-18-10-14(6-7-15(18)22(26-27)25-23(28)13-4-5-13)31-19-8-9-24-17-12-21(30-3)20(29-2)11-16(17)19/h6-13H,4-5H2,1-3H3,(H,25,26,28) |
InChI Key |
HQNQYNAXQWSHPO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)C(=N1)NC(=O)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


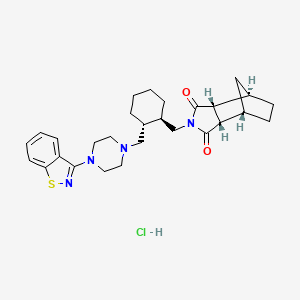
![Methyl 3-{[(5-chloro-2-thienyl)-carbonyl]amino}pyridine-2-carboxylate](/img/structure/B13861648.png)
![[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine](/img/structure/B13861653.png)

![16-undecyl-3-oxaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(26),2(17),4(15),5,7,9(28),10,12,19,21,23(27),24-dodecaene-14,18-dione](/img/structure/B13861659.png)
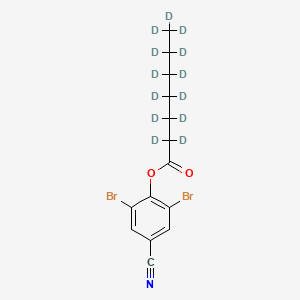
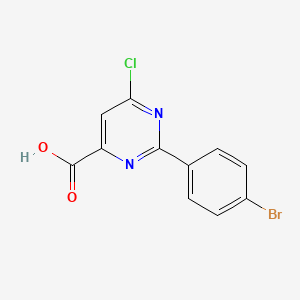
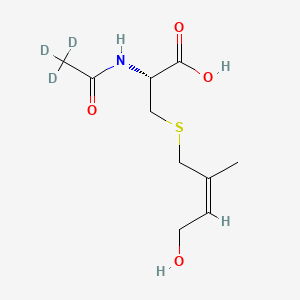
![(R)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol](/img/structure/B13861676.png)
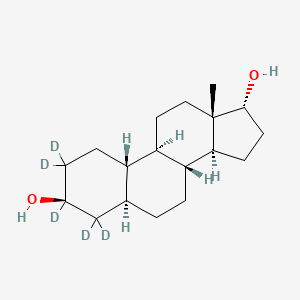
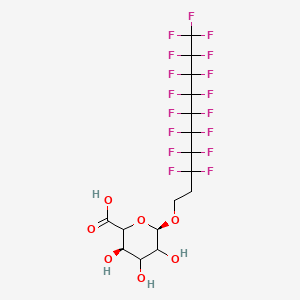
![2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile](/img/structure/B13861714.png)
